Pytamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pytamine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Pytamine is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Diego. Since then, Pytamine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Applications De Recherche Scientifique

1. Natural Antipsychotic Potential

- Oxytocin (Oxt) may act as a natural antipsychotic, as evidenced by research on oxytocin knockout mice. These studies suggest the absence of Oxt alters glutamatergic components, impacting sensorimotor gating deficits characteristic of several psychiatric and neurological disorders, including schizophrenia (Caldwell, Stephens, & Young, 2009).

2. Impact on Plant Drought Responses

- Exogenous application of spermidine, a polyamine, on white clover (Trifolium repens) showed significant alterations in polyamine and phytohormone content, suggesting a critical role in improving drought tolerance in plants. This is attributed to the alleviation of oxidative stress and maintenance of growth under drought stress (Li et al., 2016).

3. Gender-specific Effects in Animal Nutrition

- A study on broiler chickens revealed gender-specific effects of a phytogenic feed additive (PFA) on growth performance, carcass traits, and gastrointestinal attributes. This indicates that PFAs can have variable, partially gender-specific effects on nutrient digestion and gut morphology (Humer et al., 2015).

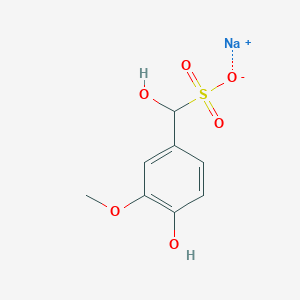

4. Broad Pharmacological Potential of Phytol

- Phytol, a derivative of pytochemicals, has shown potential in various pharmacological applications including antimicrobial, antitumor, anti-inflammatory, and neuroprotective activities. Phytol and its biometabolites like phytanic acid demonstrate a broad spectrum of activities, making it a candidate for new drug development (Islam et al., 2015).

5. Herbal Medicine Contamination Study

- A study determined the level of contaminants in Iranian herbal medicines, providing insights into the safety and quality of herbal products. This type of research is crucial for ensuring the safety and efficacy of herbal medicine (Ziarati, 2012).

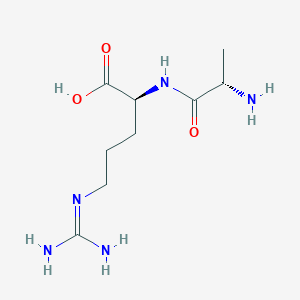

6. Role of Polyamines in Clinical Medicine

- Research on polyamines has highlighted their potential role in treating human malignancies, hyperproliferative skin diseases, and even parasitic infections, demonstrating their importance in clinical medicine (Jänne, Hölttä, Kallio, & Käpyaho, 1983).

7. Polyamine Influence in Plant Stress Responses

- Polyamines are key in enhancing plants' tolerance to various abiotic stresses, including metal and metalloid toxicity. Their role in boosting plant growth, productivity, and stress tolerance has been increasingly recognized in plant biotechnology (Hasanuzzaman et al., 2019).

8. Antisecretory and Antiulcer Activity of Oxytocin

- Oxytocin demonstrated significant antisecretory and antiulcer activity in various experimental models, suggesting its potential therapeutic role in gastrointestinal disorders (Asad et al., 2001).

9. Polyamine Applications in Agriculture and Plant Biotechnology

- Polyamines like putrescine, spermidine, and spermine have been identified as plant growth regulators, with applications in agriculture and plant biotechnology. They are key modulators of plant growth and development, highlighting their potential in these fields (Tiburcio & Alcázar, 2018).

Propriétés

Numéro CAS |

15301-88-9 |

|---|---|

Nom du produit |

Pytamine |

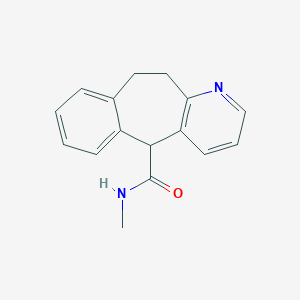

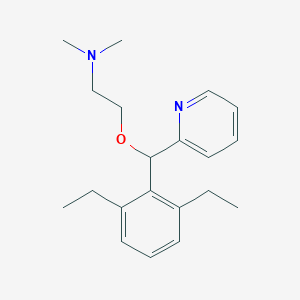

Formule moléculaire |

C20H28N2O |

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

2-[(2,6-diethylphenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C20H28N2O/c1-5-16-10-9-11-17(6-2)19(16)20(23-15-14-22(3)4)18-12-7-8-13-21-18/h7-13,20H,5-6,14-15H2,1-4H3 |

Clé InChI |

NDOLHPQPHFXYLK-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |

SMILES canonique |

CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |

Origine du produit |

United States |

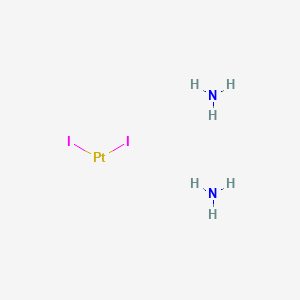

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)